Methyl 4-[(oxan-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(oxan-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a methyl ester and an oxan-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(oxan-4-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with oxan-4-ylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(oxan-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzoates and other derivatives.
Scientific Research Applications
Methyl 4-[(oxan-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The oxan-4-ylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The benzoate group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the oxan-4-ylamino group.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the oxan-4-ylamino group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the oxan-4-ylamino group.
Uniqueness
Methyl 4-[(oxan-4-yl)amino]benzoate is unique due to the presence of the oxan-4-ylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)14-12-6-8-17-9-7-12/h2-5,12,14H,6-9H2,1H3 |
InChI Key |
YPHRFEXBPIFAQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
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